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An In-depth Technical Guide on the Initial Safety and Tolerability Studies of Omarigliptin in
Healthy Subjects

This technical guide provides a comprehensive overview of the initial clinical studies assessing
the safety and tolerability of omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4)
inhibitor, in healthy subjects. The document is intended for researchers, scientists, and drug
development professionals, offering detailed experimental protocols, quantitative data
summaries, and visual representations of key pathways and processes.

Introduction

Omarigliptin (MK-3102) is a potent and selective oral DPP-4 inhibitor developed for the once-
weekly treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme,
omarigliptin prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1)
and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-
dependent insulin secretion and suppressed glucagon release, thereby improving glycemic
control.[4][5] The long half-life of omarigliptin supports a once-weekly dosing regimen, which
has the potential to improve medication adherence for patients with chronic conditions like type
2 diabetes.[4][6]

The initial phase of clinical development for any new therapeutic agent focuses on establishing
its safety and tolerability profile in healthy volunteers. These first-in-human studies are crucial
for determining a safe dosage range for subsequent efficacy trials in patient populations. This
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guide synthesizes the findings from key initial safety and tolerability studies of omarigliptin
conducted in healthy adult subjects.

Experimental Methodologies

The safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of omarigliptin
were evaluated in two primary types of studies in healthy subjects: single ascending dose
(SAD) and multiple ascending dose (MAD) studies. These studies were typically double-blind,
randomized, and placebo-controlled in design.[2][7]

Subject Population

Participants in these initial studies were generally healthy, non-obese (Body Mass Index [BMI]
18 to 30 kg/m 2), non-smoking males between the ages of 19 and 45.[7] Key inclusion criteria
included a creatinine clearance of at least 80 mL/min and normal glucose levels.[7] Subjects
were confirmed to be in good general health based on medical history, physical examinations,
vital signs, electrocardiograms (ECGs), and standard laboratory tests.[7]

Study Designs

Single Ascending Dose (SAD) Studies: These studies aimed to evaluate the safety and
tolerability of single oral doses of omarigliptin. Healthy subjects were randomized to receive a
single dose of omarigliptin or a matching placebo. The dosage was escalated in sequential
cohorts of subjects after the safety of the preceding dose level was confirmed.

e Protocol: A representative SAD study involved multiple periods with alternating panels of
subjects.[7] In each period, subjects received a single oral dose of omarigliptin (ranging
from 0.5 mg to 400 mg) or placebo after an overnight fast.[7] One panel was dedicated to
investigating the effect of a high-fat meal on the pharmacokinetics of omarigliptin.[7]

Multiple Ascending Dose (MAD) Studies: MAD studies were designed to assess the safety,
tolerability, and pharmacokinetics of repeated doses of omarigliptin.

o Protocol: In a typical MAD study, healthy subjects received once-weekly oral doses of
omarigliptin (ranging from 1 mg to 100 mg) or placebo for a period of three weeks.[1][2][7]
This duration allows for the assessment of drug accumulation and achievement of steady-
state concentrations.[8][9]
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Safety and Tolerability Assessments

Comprehensive safety monitoring was conducted throughout the studies. Assessments
included:

Physical Examinations and Vital Signs: Monitored at pre-dose and various time points post-
dose.[7]

e 12-Lead Electrocardiograms (ECGs): Performed to assess cardiac safety, with specific
attention to the QTc and PR interval durations.[7]

o Laboratory Safety Tests: Routine hematology, serum chemistry (including liver
transaminases), and urinalysis were conducted.[7]

o Adverse Event (AE) Monitoring: All adverse events were recorded and evaluated for their
severity, duration, and potential relationship to the study drug.

Safety and Tolerability Profile

Across the initial studies in healthy subjects, omarigliptin was generally well tolerated at both
single and multiple doses.[1][2][8][9]

Adverse Events

In a study with healthy Japanese men, no deaths, serious adverse events, or laboratory
adverse events were reported, and no participants discontinued the study due to an adverse
event.[1] In the single-dose part of this study, six participants reported a total of eight clinical
adverse events, with five considered drug-related after omarigliptin administration and one
after placebo.[1] In the multiple-dose part, nine participants reported 13 clinical adverse events,
of which eight were considered drug-related.[1] Importantly, no instances of hypoglycemia were
reported in these studies involving healthy subjects.[1][2]

Laboratory and ECG Findings

No clinically significant trends were observed in laboratory safety parameters or ECG readings,
including QTc intervals, in the initial studies with healthy volunteers.[6] A model-based
assessment of QTc interval risk from a single ascending dose study predicted a low risk of QTc
prolongation within the likely clinical dose range.[8][9]
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Data Presentation
Pharmacokinetic and Pharmacodynamic Summary

While the primary focus is safety, the pharmacokinetic and pharmacodynamic profiles provide
context for the tolerability findings. Omarigliptin was rapidly absorbed, with the time to
maximum concentration (Tmax) ranging from 0.5 to 4 hours.[1][2] It exhibited a long terminal
half-life of over 100 hours, supporting once-weekly dosing.[1][2] Accumulation was minimal,
with steady state reached after 2 to 3 weeks of once-weekly administration.[8][9] Food did not
have a meaningful impact on the pharmacokinetics of omarigliptin.[1][2] A high level of DPP-4
inhibition was achieved rapidly and sustained for at least 168 hours post-dose.[1]

Table 1: Summary of a Single and Multiple Ascending Dose Study in Healthy Japanese Men[1]
[2]

Number of Subjects
Study Part Dose Range (Omarigliptin/Placeb  Key Safety Findings
0)

6 participants reported

6 per dose group / 2 8 AEs; 5 considered

Part 1: Single Dose 5mg -100 mg
placebo drug-related. No
serious AEs.
9 participants reported
] 1 mg - 50 mg (once 6 per dose group / 2 13 AEs; 8 considered
Part 2: Multiple Dose
weekly for 3 weeks) placebo drug-related. No
serious AEs.

Table 2: Summary of Adverse Events in a Study with Healthy Japanese Men[1]
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Number of Number of
o Most Common
Study Part Treatment Participants Drug-Related e
S

with AEs AEs
Single Dose Omarigliptin 5 5 Not specified
Placebo 1 1 Not specified
Multiple Dose Omarigliptin 9 8 Not specified
Placebo Not specified Not specified Not specified

Visualizations
Mechanism of Action of Omarigliptin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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